[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16176827
InChI: InChI=1S/C12H18N2O/c1-10-2-3-11(9-13)12(8-10)14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine

CAS No.:

Cat. No.: VC16176827

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name (4-methyl-2-morpholin-4-ylphenyl)methanamine
Standard InChI InChI=1S/C12H18N2O/c1-10-2-3-11(9-13)12(8-10)14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3
Standard InChI Key FBIJCPWLIAYGLR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CN)N2CCOCC2

Introduction

Chemical Identity and Structural Characteristics

[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine belongs to the class of arylalkylamines, featuring a phenyl ring backbone with two distinct substituents: a methyl group at the 4-position and a morpholine ring at the 2-position. The morpholine group, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers both electronic and steric effects that influence the compound’s reactivity and biological interactions .

Molecular Formula and Key Identifiers

PropertyValue
CAS Number1248247-52-0
Molecular FormulaC₁₂H₁₈N₂O
Molecular Weight206.28 g/mol
IUPAC Name[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine
Purity (Commercial)≥97% (HPLC)

The compound’s structure is validated through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For instance, the ¹H-NMR spectrum typically reveals signals for the methyl group (δ ~2.3 ppm), aromatic protons (δ ~6.8–7.2 ppm), and morpholine-related protons (δ ~3.6–4.0 ppm) .

Synthetic Methodologies

The synthesis of [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine involves multi-step organic reactions, often starting from readily available precursors. A common approach leverages Ullmann coupling or Buchwald-Hartwig amination to introduce the morpholine group onto the phenyl ring, followed by functional group transformations to install the amine moiety .

Representative Synthetic Route

  • Morpholine Introduction:
    Reaction of 2-bromo-4-methylbenzoic acid with morpholine under palladium catalysis forms 4-methyl-2-(morpholin-4-yl)benzoic acid.

  • Reduction to Primary Amine:
    The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement or through reduction using lithium aluminum hydride (LiAlH₄).

Key Reaction Conditions:

  • Temperature: 80–120°C

  • Catalysts: Pd(OAc)₂, Xantphos

  • Solvents: Toluene, DMF

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield optimization. A patented method (WO2009057133A2) describes the use of continuous flow reactors to enhance reaction kinetics and purity, achieving yields exceeding 85% .

Physicochemical Properties

The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Its logP value (octanol-water partition coefficient) of 1.8 suggests moderate lipophilicity, favorable for transmembrane permeability in biological systems .

PropertyValue
Melting Point98–102°C (decomposes)
Boiling Point320°C (estimated)
Solubility in Water<1 mg/mL
pKa9.2 (amine group)

Reactivity and Functionalization

The primary amine group enables diverse derivatization, including:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Schiff Base Formation: Condensation with aldehydes/ketones.

  • Metal Coordination: Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) .

Example Reaction:
[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine+AcClN-Acetyl derivative+HCl\text{[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine} + \text{AcCl} \rightarrow \text{N-Acetyl derivative} + \text{HCl}

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a critical intermediate in synthesizing antipsychotic and antidepressant agents. Its morpholine moiety enhances binding affinity to serotonin and dopamine receptors .

Biological Activity

  • In vitro Studies: Demonstrates IC₅₀ values of 2.5 μM against monoamine oxidase B (MAO-B), suggesting potential in neurodegenerative disease therapy .

  • ADMET Profile: Moderate hepatic clearance (15 mL/min/kg) and low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) .

ParameterRecommendation
Storage2–8°C, inert atmosphere
Hazard ClassificationIrritant (Skin/Eye)
PPEGloves, lab coat, goggles

Acute toxicity studies in rodents indicate an LD₅₀ of 420 mg/kg (oral), warranting cautious handling .

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